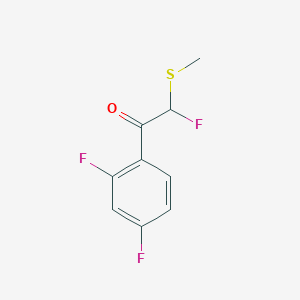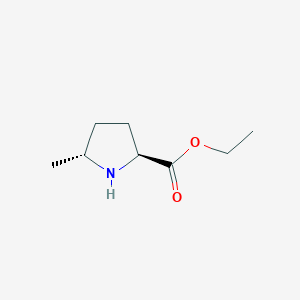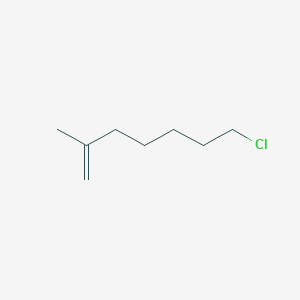
7-Chloro-2-methyl-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methyl-1-heptene is a chlorinated alkene with potential applications in organic synthesis and materials science. Its structure consists of a seven-carbon chain with a chlorine atom and a methyl group attached, indicating its potential reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of chlorinated alkenes typically involves the addition of chlorine or chlorinating agents to alkenes. For example, the synthesis of 1,1,7-Trichloro-1-heptene-3-one, an intermediate in pyrazole herbicides, is achieved through hydrolysis, acylation, and addition reactions followed by elimination reactions, indicating a possible pathway for synthesizing related chlorinated heptenes (Xie Liu-li, 2013).
Molecular Structure Analysis
The molecular structure of chlorinated alkenes like 7-Chloro-2-methyl-1-heptene can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. These techniques help in understanding the compound's configuration and conformation.
Chemical Reactions and Properties
Chlorinated alkenes undergo various chemical reactions, including free-radical reactions and additions. For instance, the reaction of methyl-lithium with chlorine-substituted norbornenes shows the replacement of a bridge chlorine atom by a methyl group, suggesting similar reactivities for chlorinated heptenes (R. Alexander & D. I. Davies, 1973).
Aplicaciones Científicas De Investigación
Kinetics and Reactivity Studies
- Chlorine Atom Reactions with Alkenes : Research on the kinetics of chlorine atoms reacting with a series of alkenes, including various methyl-heptenes, suggests that the reactivity of these compounds can provide valuable insights into atmospheric chemistry, particularly in understanding the loss of alkenes in the marine boundary layer. This study contributes to a broader understanding of how chlorinated alkenes, potentially including compounds like 7-Chloro-2-methyl-1-heptene, behave in environmental contexts (Ezell et al., 2002).
Pyrolysis and Fuel Chemistry
- Pyrolysis of Alkenes : Investigation into the pyrolysis of 1-heptene offers insights into how structural variations in hydrocarbons influence their decomposition and the formation of pyrolysis products. Such studies are crucial for optimizing industrial processes related to energy production and the chemical synthesis of materials from alkenes, including potentially chlorinated derivatives (Cao et al., 2021).
Catalysis and Synthesis
- Catalyzed Reactions Involving Alkenes : The catalytic addition of carbenes to arenes, utilizing chloro(tetraphenylporphyrinato)iron, demonstrates the synthetic utility of alkene derivatives in forming complex organic compounds. Such catalytic processes are foundational in pharmaceutical and materials chemistry, suggesting roles for structurally similar compounds in facilitating or undergoing such transformations (Mbuvi & Woo, 2009).
High-Pressure and Temperature Reactions
- High-Pressure Pyrolysis of Hydrocarbons : Studies on the high-pressure pyrolysis of C7 hydrocarbons, including heptenes, enhance our understanding of combustion mechanisms and the formation of pollutants. This research is pertinent for developing cleaner combustion technologies and for the synthesis of industrially relevant chemicals (Garner et al., 2009).
Propiedades
IUPAC Name |
7-chloro-2-methylhept-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVTNOWFXTSFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571361 |
Source


|
| Record name | 7-Chloro-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191488-26-3 |
Source


|
| Record name | 7-Chloro-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

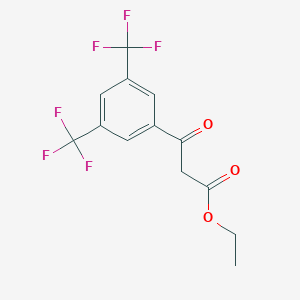
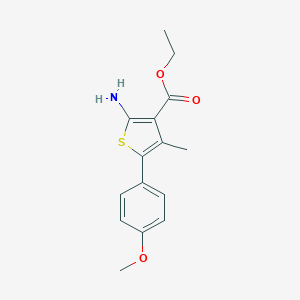
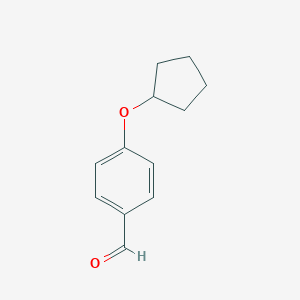
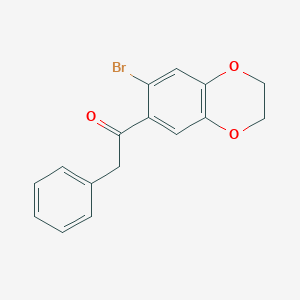
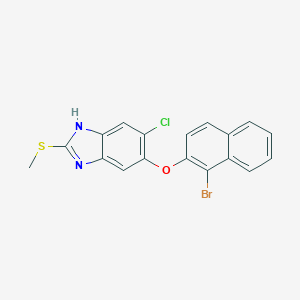
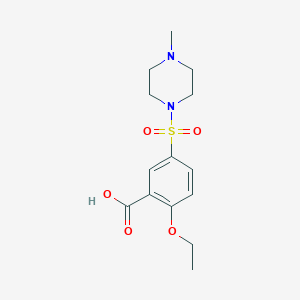
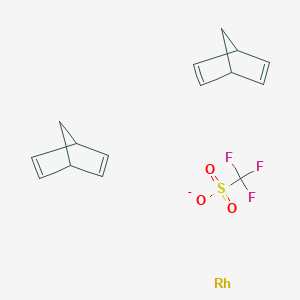

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)
